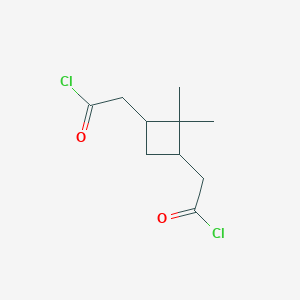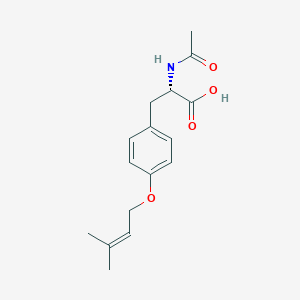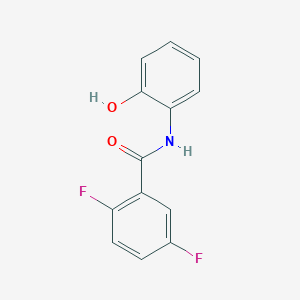
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a chlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- typically involves the reaction of 4,5-dichloro-2-nitroaniline with appropriate reagents. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and methyl iodide are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens and cancer cells .
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Pyridazinone Derivatives: Other compounds in the pyridazinone family with similar structures but different substituents.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a chlorobenzoyl group makes it particularly interesting for further research and development in various scientific fields.
特性
CAS番号 |
450408-66-9 |
|---|---|
分子式 |
C11H5Cl3N2O2 |
分子量 |
303.5 g/mol |
IUPAC名 |
4,5-dichloro-2-(4-chlorobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-3-1-6(2-4-7)10(17)16-11(18)9(14)8(13)5-15-16/h1-5H |
InChIキー |
AFIJXPNJZPPTKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)

![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)



